molecular formula C14H12N2O2S B5674793 N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No. B5674793
M. Wt: 272.32 g/mol
InChI Key: OUQPATPKASVHOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzofuran and thiazole derivatives often involves cyclocondensation reactions, where carbohydrazones react with thioglycolic acid in DMF to yield the target compounds. These processes highlight the complexity and specificity required in synthesizing such compounds, showcasing the intricate manipulation of molecular structures to achieve the desired outcomes (Idrees et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide can be detailed using various spectral studies such as IR, 1H NMR, 13C NMR, and Mass spectra. These analytical techniques provide a comprehensive understanding of the compound's structural attributes, including the arrangement of atoms and the presence of specific functional groups (Sharma et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving benzofuran and thiazole derivatives often entail the formation of Schiff bases through the condensation of carbohydrazides with various substituted aromatic aldehydes. The chemical reactivity of these compounds is significant for their potential antimicrobial activities, underscoring their capability to interact with biological targets through specific molecular mechanisms (Idrees et al., 2019).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-9(2)19-14(15-8)16-13(17)12-7-10-5-3-4-6-11(10)18-12/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQPATPKASVHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzofuran-2-carboxylic acid (4,5-dimethyl-thiazol-2-yl)-amide

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